[(Z)-[(5S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate
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Overview
Description
[(Z)-[(5S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate is a synthetic compound known for its inhibitory effects on certain enzymes. It is not a naturally occurring metabolite and is typically found in individuals exposed to this compound or its derivatives . This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of [(Z)-[(5S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate involves several steps. One common method includes the reaction of a hexosamine derivative with a phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like triethylamine. The product is then purified using chromatographic techniques .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
[(Z)-[(5S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Industry: It is used in the production of certain pharmaceuticals and biochemical reagents.
Mechanism of Action
The compound exerts its effects by inhibiting the activity of hexosaminidase enzymes. It binds to the active site of the enzyme, preventing the hydrolysis of glycosaminoglycans. This inhibition leads to a decrease in the degradation of these molecules, which can have various biological effects . The molecular targets include the active sites of hexosaminidase A and B, and the pathways involved are related to glycosaminoglycan metabolism .
Comparison with Similar Compounds
[(Z)-[(5S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate is unique due to its specific inhibitory effects on hexosaminidase enzymes. Similar compounds include:
[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(pentanoylamino)oxan-2-ylidene]amino] N-phenylcarbamate: This compound also inhibits hexosaminidase but has different substituents, affecting its potency and specificity.
N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4R,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3S,4S,5S,6R)-3-[2S,3R,4R,5S,6R)-3-acetamido-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-6-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]acetamide: This compound has a more complex structure with multiple glycosidic linkages, making it distinct in terms of its biochemical properties.
Properties
Molecular Formula |
C15H19N3O7 |
---|---|
Molecular Weight |
353.33 g/mol |
IUPAC Name |
[(Z)-[(5S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate |
InChI |
InChI=1S/C15H19N3O7/c1-8(20)16-11-13(22)12(21)10(7-19)24-14(11)18-25-15(23)17-9-5-3-2-4-6-9/h2-6,10-13,19,21-22H,7H2,1H3,(H,16,20)(H,17,23)/b18-14-/t10?,11?,12-,13?/m1/s1 |
InChI Key |
PBLNJFVQMUMOJY-FJBLHPCBSA-N |
Isomeric SMILES |
CC(=O)NC\1C([C@@H](C(O/C1=N\OC(=O)NC2=CC=CC=C2)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O |
Origin of Product |
United States |
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